molecular formula C6H10N2O B8730738 (S)-2-(3-Hydroxypyrrolidin-1-yl)acetonitrile CAS No. 540787-77-7

(S)-2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Cat. No. B8730738
M. Wt: 126.16 g/mol
InChI Key: ZJKMVVGNSMLLAV-LURJTMIESA-N
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Patent
US07557215B2

Procedure details

The method follows that of S3 using 3-hydroxypyrrolidine (15 g, 0.172 mol), BrCH2CN (22.67 g, 0.189 mmol) and dry THF (60 mL). The title-compound was yielded as a straw-coloured oil (15.39 g, 71%) after flash chromatography using CH2Cl2/CH3OH (9:1) as eluent. δH (250 MHz; CDCl3); 1.9-2.25 (m, 2H, 2×ring-H), 2.3 (m, 1H, ring-H), 2.65 (d, OH), 2.85-3.05 (m, 3H, 3×ring-H), 3.95 (d, 2H, NCH2CN) and 4.2 (m, 1H, CH2CHOH); FAB MS, m/z (M+H)+ 127.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.67 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.Br[CH2:8][C:9]#[N:10]>C1COCC1>[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:8][C:9]#[N:10])[CH2:3]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1CNCC1
Step Two
Name
Quantity
22.67 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.39 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 64545.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07557215B2

Procedure details

The method follows that of S3 using 3-hydroxypyrrolidine (15 g, 0.172 mol), BrCH2CN (22.67 g, 0.189 mmol) and dry THF (60 mL). The title-compound was yielded as a straw-coloured oil (15.39 g, 71%) after flash chromatography using CH2Cl2/CH3OH (9:1) as eluent. δH (250 MHz; CDCl3); 1.9-2.25 (m, 2H, 2×ring-H), 2.3 (m, 1H, ring-H), 2.65 (d, OH), 2.85-3.05 (m, 3H, 3×ring-H), 3.95 (d, 2H, NCH2CN) and 4.2 (m, 1H, CH2CHOH); FAB MS, m/z (M+H)+ 127.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.67 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:6][CH2:5][NH:4][CH2:3]1.Br[CH2:8][C:9]#[N:10]>C1COCC1>[OH:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:8][C:9]#[N:10])[CH2:3]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1CNCC1
Step Two
Name
Quantity
22.67 g
Type
reactant
Smiles
BrCC#N
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 15.39 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 64545.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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